(1R,5S)-N-(thiophen-2-ylmethyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
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Overview
Description
(1R,5S)-N-(thiophen-2-ylmethyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound featuring a bicyclic structure with a triazole ring and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-N-(thiophen-2-ylmethyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic structure.
Introduction of the Triazole Ring:
Attachment of the Thiophene Moiety: The thiophene group is attached through a nucleophilic substitution reaction, where a thiophene derivative reacts with a suitable leaving group on the bicyclic core.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for the Diels-Alder and Huisgen cycloaddition reactions, as well as the development of more efficient catalysts and reagents to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene moiety can undergo oxidation reactions, forming sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones from the thiophene moiety.
Reduction: Dihydrotriazoles from the triazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of bicyclic systems and triazole-containing molecules.
Biology
Biologically, the compound is investigated for its potential as a bioactive molecule. Its structural components suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, (1R,5S)-N-(thiophen-2-ylmethyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, particularly those involving the central nervous system.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and thiophene moiety are likely to play crucial roles in binding to these targets, potentially modulating their activity. The bicyclic structure may also contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-N-(phenylmethyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide: Similar structure but with a phenyl group instead of a thiophene.
(1R,5S)-N-(pyridin-2-ylmethyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide: Contains a pyridine ring instead of a thiophene.
Uniqueness
The presence of the thiophene moiety in (1R,5S)-N-(thiophen-2-ylmethyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide imparts unique electronic and steric properties, potentially enhancing its interaction with biological targets compared to similar compounds with different aromatic groups.
This detailed overview provides a comprehensive understanding of (1R,5S)-N-(thiophen-2-ylmethyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[321]octane-8-carboxamide, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c21-15(17-8-14-2-1-5-22-14)20-11-3-4-12(20)7-13(6-11)19-10-16-9-18-19/h1-2,5,9-13H,3-4,6-8H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVBNKWPVYQVJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NCC3=CC=CS3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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